N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H19N5O4S2 and its molecular weight is 409.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide and its derivatives have been investigated for their antimicrobial activities. Sahin et al. (2012) synthesized a series of sulfonamides, including compounds structurally related to the one , demonstrating activity against various microorganisms. The antimicrobial properties were attributed to the presence of the 1,2,4-triazole nucleus alongside the cyclic sulfonamide function, suggesting potential applications in developing new antimicrobial agents Sahin, D., Bayrak, H., Demirbaş, A., Demirbas, N., & Alpay‐Karaoglu, S. (2012). Medicinal Chemistry Research..
Endothelin Receptor Antagonism
Compounds containing the sulfonamide moiety, such as the one described, have been explored for their potential as endothelin receptor antagonists. Murugesan et al. (2000) describe the synthesis and structure-activity relationship (SAR) of sulfonamide derivatives showing improved potency and metabolic stability, indicating their utility in congestive heart failure treatment and other cardiovascular conditions Murugesan, N., Gu, Z., Stein, P., Spergel, S., Mathur, A., Leith, L., Liu, E., Zhang, R., Bird, E., Waldron, T., Marino, A., Morrison, R., & Webb, M. (2000). Journal of medicinal chemistry..
Anticancer Activity
Azab, M. E., Youssef, M., & El‐Bordany, E. A. (2013) reported the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at evaluating their use as antibacterial agents. Their research underscores the broader potential of sulfonamide derivatives in treating various diseases, including cancer, by inhibiting key cellular processes Azab, M. E., Youssef, M., & El‐Bordany, E. A. (2013). Molecules..
Fluorescent Molecular Probes
The compound's structural framework also lends itself to applications in developing fluorescent molecular probes. Diwu et al. (1997) synthesized solvatochromic dyes with strong solvent-dependent fluorescence, suggesting that derivatives of this compound could be used to study various biological events and processes Diwu, Z., Lu, Y., Zhang, C., Klaubert, D., & Haugland, R. (1997). Photochemistry and Photobiology..
Propriétés
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S2/c1-10-14(11(2)25-19-10)27(23,24)17-7-8-20-16(22)21(12-5-6-12)15(18-20)13-4-3-9-26-13/h3-4,9,12,17H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRMAOSLPBUFRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.